Methyl [3-(2,3,6-trimethylphenoxy)propyl]-cyanocarbonimidodithioate
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Overview
Description
Chemical Reactions Analysis
Methyl [3-(2,3,6-trimethylphenoxy)propyl]-cyanocarbonimidodithioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under suitable conditions.
Scientific Research Applications
Methyl [3-(2,3,6-trimethylphenoxy)propyl]-cyanocarbonimidodithioate is extensively used in proteomics research. It is utilized for its ability to interact with proteins and other biomolecules, making it valuable in studying protein structures and functions .
Mechanism of Action
The mechanism of action of Methyl [3-(2,3,6-trimethylphenoxy)propyl]-cyanocarbonimidodithioate involves its interaction with specific molecular targets, such as proteins and enzymes. The compound can form covalent bonds with these targets, leading to changes in their activity and function . The exact pathways and molecular targets involved are still under investigation .
Comparison with Similar Compounds
Methyl [3-(2,3,6-trimethylphenoxy)propyl]-cyanocarbonimidodithioate can be compared with other similar compounds, such as:
2,3,6-trimethylphenol: This compound is a precursor in the synthesis of this compound and shares some structural similarities.
Other cyanocarbonimidodithioates: These compounds have similar functional groups and can undergo similar chemical reactions.
This compound stands out due to its specific structural features and its applications in proteomics research .
Properties
Molecular Formula |
C15H20N2OS2 |
---|---|
Molecular Weight |
308.5 g/mol |
IUPAC Name |
[methylsulfanyl-[3-(2,3,6-trimethylphenoxy)propylsulfanyl]methylidene]cyanamide |
InChI |
InChI=1S/C15H20N2OS2/c1-11-6-7-12(2)14(13(11)3)18-8-5-9-20-15(19-4)17-10-16/h6-7H,5,8-9H2,1-4H3 |
InChI Key |
GMTDVMAVWDOHOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCCCSC(=NC#N)SC)C |
Origin of Product |
United States |
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